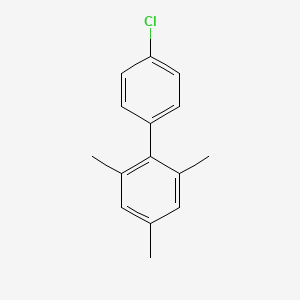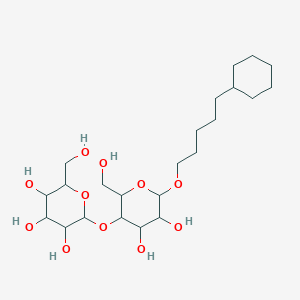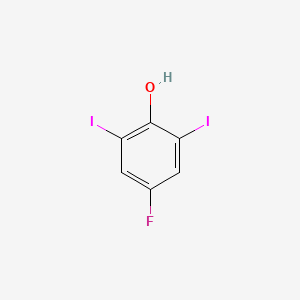
Xylose, 1-O-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylose, 1-O-(2-nitrophenyl)-: is a derivative of xylose, a five-carbon sugar that is a major component of hemicellulose in plant cell walls This compound is characterized by the substitution of a nitrophenyl group at the first carbon position of the xylose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xylose, 1-O-(2-nitrophenyl)- typically involves the reaction of xylose with 2-nitrophenyl derivatives under specific conditions. One common method is the esterification of xylose with 2-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Xylose, 1-O-(2-nitrophenyl)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Xylose, 1-O-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroxylose derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminoxylose derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of xylose with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, Xylose, 1-O-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as a model compound for understanding the mechanisms of enzyme-catalyzed reactions involving xylose derivatives.
Medicine: In medicine, Xylose, 1-O-(2-nitrophenyl)- is explored for its potential as a diagnostic tool. Its derivatives can be used in assays to detect specific enzymes or metabolic pathways associated with certain diseases.
Industry: Industrially, this compound is utilized in the production of biofuels and biochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of value-added products from biomass.
Mécanisme D'action
The mechanism of action of Xylose, 1-O-(2-nitrophenyl)- involves its interaction with specific enzymes and molecular targets. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of intermediate compounds. These intermediates can then participate in further biochemical pathways, leading to the production of desired products.
Comparaison Avec Des Composés Similaires
Xylitol: A sugar alcohol derived from xylose, commonly used as a sweetener.
Xylose, 1-O-(4-nitrophenyl)-: A similar compound with the nitrophenyl group at the fourth carbon position.
Xylose, 1-O-(2,4-dinitrophenyl)-: A derivative with two nitrophenyl groups, offering different chemical properties.
Uniqueness: Xylose, 1-O-(2-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. Compared to other derivatives, it offers distinct advantages in terms of its chemical versatility and suitability for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H19NO10 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3 |
Clé InChI |
RSBQRDKQQIICFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)


![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)



![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)
![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)


![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)

![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)
